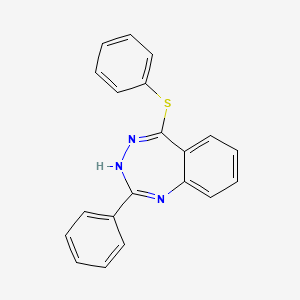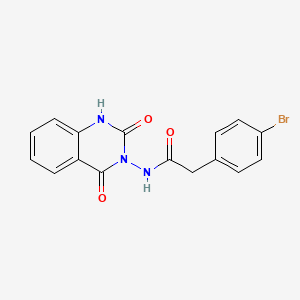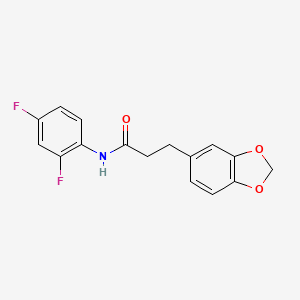![molecular formula C17H19FN2O3S B4674736 N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4674736.png)
N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide
説明
N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). HDACIs are a group of compounds that have shown potential in the treatment of cancer and other diseases by altering gene expression through the modification of histone acetylation. MS-275 has been extensively studied for its potential as a therapeutic agent, and
作用機序
N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide works by inhibiting the activity of HDAC enzymes, which are responsible for the removal of acetyl groups from histone proteins. Histone acetylation is a key regulator of gene expression, and the inhibition of HDAC enzymes leads to an increase in histone acetylation, resulting in altered gene expression. The altered gene expression can lead to the induction of apoptosis in cancer cells, as well as the sensitization of cancer cells to other chemotherapeutic agents.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been shown to have a range of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, potentially limiting their growth and spread. N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has also been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases. In addition, N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its purity and concentration. In addition, it has been extensively studied and optimized for use in cancer research, making it a well-established tool for investigating the role of HDAC enzymes in cancer. However, N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide also has some limitations. It is a relatively expensive compound, which can limit its use in large-scale experiments. In addition, its effects on non-cancerous cells and tissues are not well understood, which can limit its use in studies of non-cancerous diseases.
将来の方向性
There are several future directions for research on N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide. One area of interest is the development of more potent and selective HDACIs, which could potentially enhance their efficacy and reduce their side effects. Another area of interest is the investigation of the effects of N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide on non-cancerous cells and tissues, which could potentially expand its use in the treatment of non-cancerous diseases. Finally, the combination of N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide with other chemotherapeutic agents is an area of interest, as it has been shown to sensitize cancer cells to other agents, potentially enhancing their efficacy.
科学的研究の応用
N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. HDACIs have been shown to induce apoptosis (programmed cell death) in cancer cells by altering gene expression through the modification of histone acetylation. N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been shown to be effective in inducing apoptosis in various cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. In addition, N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been shown to sensitize cancer cells to other chemotherapeutic agents, potentially enhancing their efficacy.
特性
IUPAC Name |
N-(4-fluorophenyl)-2-(N-methylsulfonylanilino)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-3-16(17(21)19-14-11-9-13(18)10-12-14)20(24(2,22)23)15-7-5-4-6-8-15/h4-12,16H,3H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZPEBFHARDIEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)F)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(3,5-dichloro-4-hydroxyphenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4674663.png)
![N-(4-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4674678.png)
![1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B4674679.png)
![3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-naphthamide](/img/structure/B4674680.png)


![N-cyclohexyl-2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B4674701.png)
![propyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4674709.png)
![N-(4-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4674714.png)
![N-[1-[(isobutylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B4674723.png)
![N-(4-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4674724.png)
![6-({[5-(aminocarbonyl)-3-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4674743.png)